molecular formula C18H20N4O4 B2830885 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-60-7

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2830885
CAS No.: 1021133-60-7
M. Wt: 356.382
InChI Key: CEEPYPNROWMWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase (CDK) 4/6 . CDK4/6 are key regulators of the cell cycle, and their inhibition can halt cell division and proliferation, making them attractive targets for cancer therapeutics .

Mode of Action

This compound likely acts as an inhibitor of CDK4/6 . By binding to these kinases, it can prevent their activity, thereby halting the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This can result in the cessation of cell division and proliferation, particularly in cancer cells that often exhibit uncontrolled growth .

Biochemical Pathways

The inhibition of CDK4/6 affects the cell cycle regulation pathway . Under normal conditions, CDK4/6 binds to cyclin D, a protein that accumulates in the cell during the G1 phase. This binding activates the CDK4/6, which then phosphorylates the retinoblastoma (Rb) protein. Phosphorylated Rb releases the transcription factor E2F, which then initiates the transcription of genes required for the S phase. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, thus halting the cell cycle progression .

Pharmacokinetics

This could potentially enhance its bioavailability, allowing it to reach its intracellular targets effectively .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and proliferation . By halting the cell cycle, it can prevent the growth of cancer cells. This makes it a potential candidate for the treatment of cancers characterized by uncontrolled cell proliferation, such as breast cancer .

Properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenylpyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-20-16-13(17(24)21(2)18(20)25)11-14(22(16)9-10-26-3)15(23)19-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEPYPNROWMWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCOC)C(=O)NC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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